ピコプラチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

作用機序

ピコプラチンは、DNAに結合してDNA複製と転写を阻害し、アポトーシス(細胞死)を引き起こすことで作用します . 2-メチルピリジン配位子による立体障害により、他の白金系薬剤に影響を与える耐性機構を克服するのに役立っています . 主な分子標的は、複製と転写プロセスに関与するDNAとタンパク質です .

6. 類似化合物の比較

ピコプラチンは、以下のような他の白金系化合物と比較されます。

シスプラチン: 最初の白金系抗癌剤であり、その有効性で知られていますが、同時に重篤な副作用も知られています.

カルボプラチン: シスプラチンの誘導体であり、毒性が低いが作用機序は同様です.

オキサリプラチン: 核小体ストレスを誘発する別の白金系薬剤であり、大腸癌の治療に使用されます.

フェナントリプラチン: ピコプラチンとは異なる方法で核小体ストレスを誘発する、単官能性白金化合物です.

ピコプラチンのユニークな点は、立体障害を持つことで、他の白金系薬剤に影響を与える耐性機構を克服するのに役立つことです .

科学的研究の応用

ピコプラチンは、さまざまな分野での応用について、広範に研究されてきました。

化学: ピコプラチンのユニークな構造と反応性により、配位化学および白金系錯体の研究において注目されています.

生物学: タンパク質やDNAに結合する能力は、細胞プロセスを理解し、新しい治療戦略を開発するための重要な情報となります.

医学: ピコプラチンは、主に抗癌作用について研究されています。

産業: 産業における用途はあまり文献に記載されていませんが、ピコプラチンの合成と反応性は、白金系化合物の製造と取り扱いのための情報を提供しています。

生化学分析

Biochemical Properties

Picoplatin interacts with various biomolecules, including proteins like hen egg white lysozyme (HEWL) and bovine pancreatic ribonuclease (RNase A) . The interactions of Picoplatin with these proteins have been investigated using electrospray ionisation mass spectrometry (ESI MS) and X-ray crystallography .

Cellular Effects

Picoplatin has shown significant cytotoxic activity in platinum-resistant small-cell lung cancer (SCLC) lines compared to cisplatin and carboplatin . It causes apoptosis (cell death) by binding to DNA and interfering with DNA replication and transcription .

Molecular Mechanism

Picoplatin exerts its effects at the molecular level by causing apoptosis (cell death) through binding to DNA and interfering with DNA replication and transcription . This interaction with DNA disrupts the normal cellular processes, leading to cell death .

Temporal Effects in Laboratory Settings

Picoplatin has shown significant cytotoxic activity in platinum-resistant SCLC lines compared to cisplatin and carboplatin . The cellular accumulation of Picoplatin in platinum-resistant and parental cells was high relative to levels of cellular platinum found in the same cell lines after cisplatin or carboplatin treatment .

Dosage Effects in Animal Models

The volume of OCT1-expressing xenografts in mice was significantly reduced by Picoplatin treatment, suggesting that OCT1 may enhance the antitumor efficacy of Picoplatin .

Metabolic Pathways

Picoplatin is known to cause apoptosis by binding to DNA and interfering with DNA replication and transcription , which could potentially affect various metabolic pathways.

Transport and Distribution

Picoplatin’s transport and distribution within cells and tissues are influenced by organic cation transporters 1, 2, and 3 (OCT1, OCT2, and OCT3) . The uptake and DNA adduct formation of Picoplatin were found to be significantly enhanced by the expression of the OCTs .

Subcellular Localization

Given that Picoplatin binds to DNA and interferes with DNA replication and transcription , it can be inferred that Picoplatin likely localizes to the nucleus where these processes occur.

準備方法

ピコプラチンの合成にはいくつかの段階があります。 一例として、テトラクロロ白金酸カリウムとヨウ化カリウムを反応させてテトラヨード白金酸カリウムを生成し、次に2-メチルピリジンとアンモニアと反応させてピコプラチンを生成する方法があります . 反応条件は一般的に、目的の生成物が得られるように、制御された温度と特定の溶媒環境で行われます。

化学反応の分析

ピコプラチンは、以下のようなさまざまな化学反応を起こします。

加水分解: ピコプラチンは、水分子が塩化物配位子を置き換える加水分解を起こす可能性があります。

タンパク質への結合: ピコプラチンは、リゾチームやリボヌクレアーゼAなどのタンパク質に結合し、質量分析やX線結晶構造解析で分析できる付加物を形成します.

酸化と還元: ピコプラチンは酸化還元反応に関与することができますが、これらの反応における特定の条件と試薬については、あまり文献に記載されていません。

類似化合物との比較

Picoplatin is compared with other platinum-based compounds such as:

Cisplatin: The first platinum-based anti-cancer drug, known for its effectiveness but also for its severe side effects.

Carboplatin: A derivative of cisplatin with reduced toxicity but similar mechanisms of action.

Oxaliplatin: Another platinum-based drug that induces nucleolar stress and is used in colorectal cancer treatment.

Phenanthriplatin: A monofunctional platinum compound that induces nucleolar stress differently from picoplatin.

Picoplatin’s uniqueness lies in its steric hindrance, which helps it overcome resistance mechanisms that affect other platinum-based drugs .

特性

CAS番号 |

181630-15-9 |

|---|---|

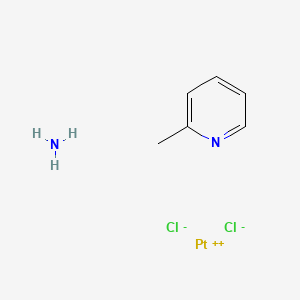

分子式 |

C6H10Cl2N2Pt |

分子量 |

376.14 g/mol |

IUPAC名 |

azane;dichloroplatinum;2-methylpyridine |

InChI |

InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3;/q;;;;+2/p-2 |

InChIキー |

IIMIOEBMYPRQGU-UHFFFAOYSA-L |

SMILES |

CC1=CC=CC=N1.N.[Cl-].[Cl-].[Pt+2] |

正規SMILES |

CC1=CC=CC=N1.N.Cl[Pt]Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not soluble in water. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AMD 473 AMD-473 AMD473 amminedichloro(2-methylpyridine)platinum(II) Cis-amminedichloro(2-methylpyridine)platinum(II) JM-473 JM473 picoplatin ZD 0473 ZD-0473 ZD0473 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Like other platinum-based chemotherapeutic agents, Picoplatin exerts its anticancer effects primarily by binding to DNA. [, , , , , ] It forms intrastrand and interstrand crosslinks, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). []

A: Picoplatin features a bulky 2-methylpyridine ligand, providing steric hindrance around the platinum center. [, , , ] This structural feature is believed to reduce its susceptibility to inactivation by thiol-containing molecules like glutathione, which contributes to cisplatin resistance. [, , , , ]

A: Research suggests that Picoplatin can bind to proteins, including lysozyme and ribonuclease A. [] The presence of dimethyl sulfoxide (DMSO) appears to influence the binding sites and affinity for these proteins. [] Additionally, studies indicate interaction with bovine serum albumin (BSA), potentially involving specific tryptophan and phenylalanine residues. []

A: The molecular formula of Picoplatin is C8H12Cl2N2Pt, and its molecular weight is 377.19 g/mol. [, , ]

ANone: Several spectroscopic methods have been employed to characterize Picoplatin, including:

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compound. [, , , ] This includes 1H NMR, 13C NMR, and Pt NMR. [, , , ]

- Mass Spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns. [, , , , ] This includes techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). [, ]

- Raman Spectroscopy: Complementary to IR, providing additional information about molecular vibrations. []

- X-ray Crystallography: Used to determine the three-dimensional structure of the molecule in its solid state. [, , , ]

- UV-Visible Spectroscopy: Used to study the interaction of Picoplatin with DNA and other molecules. []

A: Picoplatin exhibits a degree of instability in solution. Studies have shown that it undergoes aquation, a process where a water molecule replaces one of the chloride ligands. [, ] The aquation of Picoplatin follows first-order kinetics, with a rate constant of 0.03086 h-1 and a half-life of 22.5 hours. []

A: Picoplatin is most stable in slightly acidic to neutral pH conditions (pH 3-5). [] It degrades significantly in alkaline solutions and shows some degradation in strongly acidic solutions. []

A: Picoplatin demonstrates instability in the presence of oxidizing agents like hydrogen peroxide, degrading considerably within 24 hours. [, ] It is relatively more stable under reducing conditions, though the concentration of reducing agents should be carefully controlled. []

A: Picoplatin exhibits good stability in 0.9% NaCl solution, with degradation not exceeding 4% at equilibrium. [] This stability in physiological saline is essential for its intravenous administration. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。